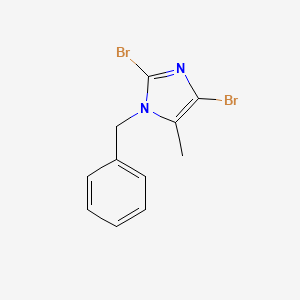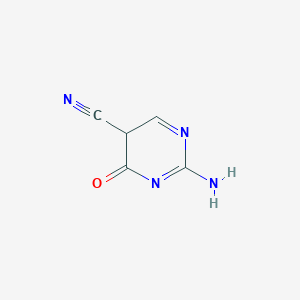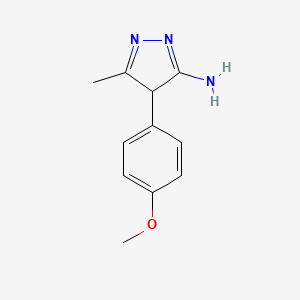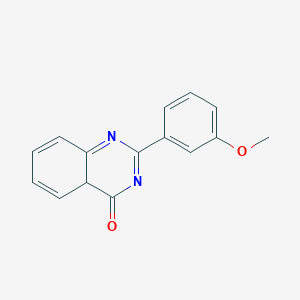
3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde is a chemical compound that belongs to the class of pyrazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The presence of the 3,4-dimethylphenyl group and the carbaldehyde functional group makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve advanced techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)pyrazolidine-4-carboxylic acid.
Reduction: 3-(3,4-Dimethylphenyl)pyrazolidine-4-methanol.
Substitution: 3-(3,4-Dimethyl-2-nitrophenyl)pyrazolidine-4-carbaldehyde.
科学的研究の応用
3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethylphenyl)pyrazole
- 3-(3,4-Dimethylphenyl)pyrazolidine
- 3-(3,4-Dimethylphenyl)pyrazoline
Uniqueness
3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde is unique due to the presence of both the 3,4-dimethylphenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-5,7,11-14H,6H2,1-2H3 |
InChIキー |
IJQPEFWXEHIWCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2C(CNN2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)





![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)


![(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate](/img/structure/B12343124.png)
![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)
